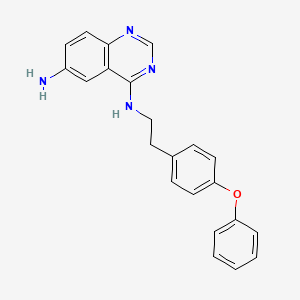
大豆苷元
概述
描述
科学研究应用
大豆异黄酮在科学研究中具有广泛的应用,包括在化学、生物学、医学和工业中的应用。 在医学上,大豆异黄酮已被研究用于治疗结肠癌的潜力 . 它还以其抗氧化和抗过敏活性而闻名 . 在生物学中,大豆异黄酮用于研究其对雌激素受体的影响及其在植物微生物相互作用中的作用 .
作用机制
大豆异黄酮发挥其作用的机制涉及其与雌激素受体的相互作用。 大豆异黄酮具有弱的雌激素活性,这意味着它可以模拟体内雌激素的作用 . 它还与各种分子靶点和途径相互作用,包括丝裂原活化蛋白激酶信号通路、磷脂酰肌醇 3-激酶-Akt 信号通路和 p53 信号通路 .
生化分析
Biochemical Properties
Glycitein interacts with various enzymes, proteins, and other biomolecules. It is a methoxyisoflavone and a 7-hydroxyisoflavone . In its chemical structure, position 6 is substituted by a methoxy group, and positions 4′ and 7 are substituted by hydroxy groups . Glycitein has antioxidant properties and benefits for protecting the cardiovascular system . It can function as an antioxidant by blocking the damage caused by free radicals .
Cellular Effects
Glycitein has been found to have various effects on different types of cells. For instance, it has been shown to have anticancer properties, inhibiting cell proliferation in breast cancer and prostate cancer, and exerting a cytotoxic effect on gastric cancer cells . Additionally, glycitein has been found to increase the viability of human dermal fibroblast and alleviate MMP-1 expression caused by UV irradiation .
Molecular Mechanism
Glycitein exerts its effects at the molecular level through various mechanisms. For instance, it has been found to interact with 17beta-estradiol, indicating that its estrogenic activity is weak . Its metabolism occurs in the human intestine by the microbiota inhabiting this part of the body . It can also be processed in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, glycitein has been found to have various effects over time. For instance, glycitein was found to alleviate beta-amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans .
Dosage Effects in Animal Models
In animal models, the effects of glycitein have been found to vary with different dosages. For instance, glycitein (6 mg/kg) was found to be more effective than the 3 mg/kg dose of glycitein in preventing reserpine-induced depression and oxidative stress .
Metabolic Pathways
Glycitein is involved in various metabolic pathways. For instance, glycitein aglycone is synthesized from liquiritigenin by flavonoid 6-hydroxylase (F6H, a member of the cytochrome P450 family), IFS, HID, and O-methyltransferase (OMT) .
准备方法
合成路线和反应条件: 大豆异黄酮可以通过多种方法合成,包括从大豆中提取。 提取过程通常涉及使用甲醇、乙醇和丙酮等溶剂 . 使用密度泛函理论方法研究了大豆异黄酮与这些溶剂的分子簇的结构和电子性质 .
工业生产方法: 在工业环境中,大豆异黄酮通常使用高效液相色谱 (HPLC) 和其他色谱技术从大豆中提取 . 这些方法确保了提取的大豆异黄酮的纯度和质量。
化学反应分析
反应类型: 大豆异黄酮会发生各种化学反应,包括氧化、还原和取代。 例如,大豆异黄酮可以被糖基化形成糖苷,糖苷更易溶于水且更稳定 .
常用试剂和条件: 涉及大豆异黄酮的反应中常用的试剂包括用于提取的甲醇、乙醇和丙酮 . 这些反应的条件通常涉及控制温度和 pH 值以确保化合物的稳定性。
主要形成的产物: 涉及大豆异黄酮的反应形成的主要产物包括其糖苷,例如 4’-O-β-葡萄糖苷和 7-O-β-葡萄糖苷 . 这些产物具有增强的溶解度和稳定性,使其适用于各种应用。
相似化合物的比较
大豆异黄酮与其他异黄酮(如染料木黄酮和黄豆黄酮)相似。 它因其 C-6 位的甲氧基而独一无二 . 这种结构差异赋予大豆异黄酮独特的特性,例如其特定的抗氧化和雌激素活性 . 与染料木黄酮和黄豆黄酮相比,大豆异黄酮的雌激素活性较弱,但仍具有显著的健康益处 .
类似化合物:
- 染料木黄酮
- 黄豆黄酮
大豆异黄酮独特的结构和特性使其成为各种科学和工业应用中宝贵的化合物。
属性
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUAIFZCFRPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193960 | |
| Record name | Glycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycitein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40957-83-3 | |
| Record name | Glycitein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycitein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCITEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycitein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














